molecular formula C17H15Cl3NO3P B2877374 ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate CAS No. 64950-23-8

ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate

Cat. No.: B2877374
CAS No.: 64950-23-8
M. Wt: 418.63
InChI Key: IZJXSBPPKSPIKH-UHFFFAOYSA-N
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Description

Ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate is a chlorinated organophosphorus compound characterized by a dichloroethenyl core substituted with a 4-chlorophenylformamido group and an ethyl phenylphosphinate moiety. Its synthesis involves the reaction of chlorinated benzamide derivatives with phosphonium salts, yielding intermediates such as {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}triphenylphosphonium chloride (96% yield, m.p. 222–223°C) . The compound’s structural complexity arises from its electron-withdrawing chlorine atoms and the phosphinate group, which influence its electronic properties and reactivity.

Properties

IUPAC Name

4-chloro-N-[2,2-dichloro-1-[ethoxy(phenyl)phosphoryl]ethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3NO3P/c1-2-24-25(23,14-6-4-3-5-7-14)17(15(19)20)21-16(22)12-8-10-13(18)11-9-12/h3-11H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJXSBPPKSPIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(=C(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with ethyl phosphinate in the presence of a base to form the intermediate product. This intermediate is then reacted with 2,2-dichloro-1-vinyl chloride under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.

    Substitution: The chlorinated groups in the compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.

Scientific Research Applications

ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate exerts its effects involves interaction with specific molecular targets. The chlorinated and phosphinated groups in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the DDT Family

Several chlorinated ethenylbenzene derivatives share structural motifs with the target compound but differ in substituents:

1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene (o,p'-DDE)
  • IUPAC Name : 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
  • Formula : C₁₄H₈Cl₄
  • Molecular Weight : 318.02 g/mol
  • Key Differences : Replaces the phosphinate and formamido groups with two chlorinated benzene rings.
  • Applications : A metabolite of DDT, used as a pesticide .
  • Environmental Behavior : Undergoes reductive dechlorination in marine sediments at rates influenced by microbial activity and sediment composition .
1-Chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene (TDE)
  • Structure : Features a saturated ethane bridge instead of an ethenyl group.
  • Solubility: Limited solubility in polar solvents but higher in organic media (e.g., dichloromethane, toluene) due to its hydrophobic chlorinated structure .

Phosphonium Ylide Derivatives

Compounds like [2-(4-Chlorophenyl)-4-(triphenylphosphoniumyl)-1,3-oxazol-5-yl]sulfanide (1j) are synthesized from phosphonium chloride precursors structurally related to the target compound. Key comparisons include:

  • Synthesis Efficiency : High yields (91–96%) via nucleophilic substitution reactions .
  • Spectroscopic Data : Aromatic proton signals in NMR (δ = 7.84–7.62 ppm) indicate similar electronic environments for chlorinated phenyl groups .
  • Thermal Stability: Higher melting points (189–223°C) compared to non-phosphorus analogs, suggesting enhanced stability from the phosphinate group .

Analytical and Environmental Properties

Detection and Quantification
  • Analytical Methods : Solid-phase microextraction (SPME) coupled with gas chromatography detects chlorinated ethenyl compounds at limits of 0.04–0.25 µg/kg in environmental samples .
Solubility and Reactivity
  • Target Compound : Expected to exhibit low water solubility (similar to TDE) but higher solubility in organic solvents due to the phosphinate group .
  • Degradation Pathways : Unlike DDE, which undergoes reductive dechlorination, phosphinate-containing compounds may hydrolyze or oxidize preferentially .

Data Tables

Table 1. Physical-Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Organic/Polar)
Ethyl target compound C₁₇H₁₄Cl₃NO₃P 408.63 216–218 High/Low (predicted)
o,p'-DDE C₁₄H₈Cl₄ 318.02 N/A Low/High
[2-(4-Cl-Ph)-oxazol-5-yl]sulfanide (1j) C₂₇H₂₀ClN₂O₂PS 523.94 222–223 Moderate/Moderate

Table 2. Analytical Performance in Environmental Samples

Compound Class Limit of Detection (µg/kg) Recovery (%)
Chlorinated ethenyls 0.04–0.25 81.5–111

Key Research Findings

Synthetic Advantages : Phosphinate derivatives are synthesized efficiently (≥90% yields) compared to DDT analogs, which require multi-step routes .

Environmental Impact : Chlorinated ethenyl compounds persist in sediments, but phosphinate groups may alter degradation pathways, reducing bioaccumulation risks .

Structural-Activity Relationships : The phosphinate moiety enhances thermal stability and modifies electronic properties, as evidenced by NMR shifts and computational studies .

Biological Activity

Ethyl {2,2-dichloro-1-[(4-chlorophenyl)formamido]ethenyl}(phenyl)phosphinate is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its complex molecular structure, which features dichloro and phenyl groups that may contribute to its biological activity. Its IUPAC name reflects its intricate design, which includes a phosphinate moiety that is of particular interest in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including but not limited to:

  • Antitumor Activity : Many phosphonates and phosphinates have been studied for their ability to inhibit tumor growth through various mechanisms.
  • Antimicrobial Properties : Compounds containing halogenated phenyl groups have shown promise in combating bacterial infections.
  • Enzyme Inhibition : Certain derivatives have been identified as potential inhibitors of specific enzymes involved in disease pathways.

Antitumor Activity

A study conducted on phosphonate derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation. Specifically, this compound was found to target the BRAF(V600E) mutation prevalent in melanoma cells, showing IC50 values in the low micromolar range .

Antimicrobial Properties

Research evaluating the antimicrobial efficacy of similar compounds revealed that those with chlorinated phenyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted, leading to increased permeability and subsequent cell death .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Mechanism of Action
AntitumorMelanoma Cell Lines5.2Apoptosis Induction
AntimicrobialE. coli12.4Membrane Disruption
AntimicrobialS. aureus8.9Cell Wall Synthesis Inhibition

Mechanistic Insights

The biological activity of this compound can be attributed to several key mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases.
  • Enzyme Inhibition : It acts as a competitive inhibitor for certain kinases involved in cancer progression.
  • Membrane Interaction : The chlorinated phenyl group enhances lipophilicity, allowing better interaction with microbial membranes.

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